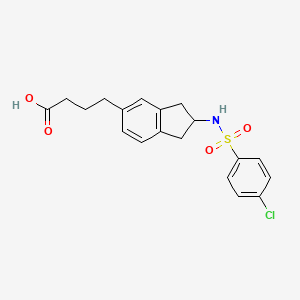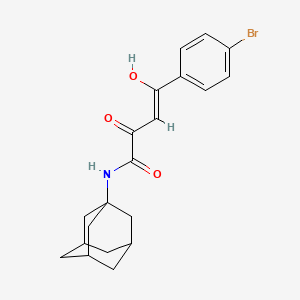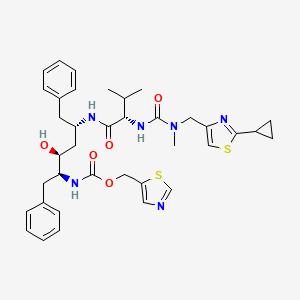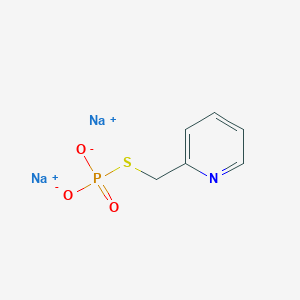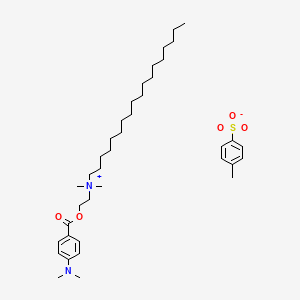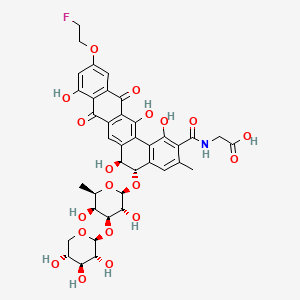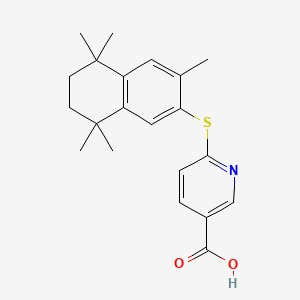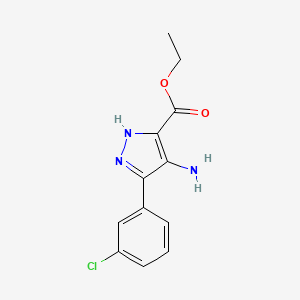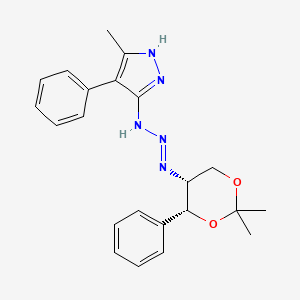
Tropylium hexachloroantimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropylium hexachloroantimonate is a chemical compound consisting of the tropylium ion (C₇H₇⁺) and the hexachloroantimonate anion (SbCl₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tropylium hexachloroantimonate can be synthesized by reacting cycloheptatriene with antimony pentachloride (SbCl₅) in the presence of a suitable solvent like dichloromethane. The reaction proceeds as follows: [ \text{C₇H₈ + SbCl₅ → C₇H₇SbCl₆ + HCl} ] This reaction typically occurs at low temperatures to ensure the stability of the tropylium ion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tropylium hexachloroantimonate undergoes various chemical reactions, including:
Oxidation: The tropylium ion can participate in oxidation reactions, often facilitated by its aromatic nature.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Nucleophiles: Including halides, amines, and alcohols.
Major Products: The reactions typically yield substituted tropylium compounds or oxidized products, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tropylium hexachloroantimonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes that involve electron transfer and redox reactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism by which tropylium hexachloroantimonate exerts its effects involves the delocalization of the positive charge over the seven carbon atoms of the tropylium ion. This delocalization stabilizes the ion and enhances its reactivity in various chemical reactions. The hexachloroantimonate anion acts as a counterion, balancing the charge and contributing to the overall stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Tropylium tetrafluoroborate (C₇H₇BF₄): Similar in structure but with a different counterion.
Tropylium perchlorate (C₇H₇ClO₄): Another variant with perchlorate as the counterion.
Uniqueness: Tropylium hexachloroantimonate is unique due to the specific properties imparted by the hexachloroantimonate anion. This anion provides distinct reactivity and stability characteristics compared to other tropylium salts, making it particularly useful in certain chemical processes .
Eigenschaften
CAS-Nummer |
26810-97-9 |
|---|---|
Molekularformel |
C7H7Cl6Sb |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
cyclohepta-1,3,5-triene;hexachloroantimony(1-) |
InChI |
InChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
OKEPGJWIIBYKLG-UHFFFAOYSA-H |
Kanonische SMILES |
C1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



